![molecular formula C12H20N2O B109713 [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine CAS No. 183871-34-3](/img/structure/B109713.png)
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine” is a chemical compound with the molecular formula C12H20N2O . It has a molecular weight of 208.30 g/mol . The compound has two defined atom stereocenters .
Molecular Structure Analysis
The compound’s IUPAC name is [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine . Its InChI is InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 . The compound has a canonical SMILES of CCC(C©OCC1=CC=CC=C1)NN and an isomeric SMILES of CCC@@HOCC1=CC=CC=C1)NN .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 6 . The compound’s exact mass is 208.157563266 g/mol , and its topological polar surface area is 47.3 Ų . The compound has a heavy atom count of 15 , and its complexity is 158 .Applications De Recherche Scientifique
Chemical Sensing and Environmental Monitoring
ICT-Based Fluorescent Probes : Hydrazine derivatives, like [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, play a critical role in the development of fluorescent probes for environmental and biological sample testing. For instance, Zhu et al. (2019) developed a ratiometric fluorescent probe using dicyanoisophorone for detecting hydrazine in water systems and biological samples, highlighting the applicability of such compounds in environmental pollution control (Zhu et al., 2019).
In Vivo Monitoring : Hydrazine-based compounds are utilized in the development of sensors for in vivo monitoring of hydrazine levels. Liu et al. (2014) synthesized a flavonoid-based sensor capable of detecting hydrazine in living cells, demonstrating the use of these compounds in biotoxic evaluation (Liu et al., 2014).
Synthesis of Biologically Active Compounds
Antitumor and Antimicrobial Applications : Hydrazine derivatives are key intermediates in synthesizing compounds with potential antitumor and antimicrobial activities. For example, Samir et al. (2016) discussed the synthesis of novel thiophene derivatives from hydrazine compounds, showing significant cytotoxicity against various cancer cell lines (Samir et al., 2016).
Development of Antifungal Agents : Carradori et al. (2013) synthesized hydrazine derivatives exhibiting potent anti-Candida activity, highlighting the role of hydrazine compounds in developing new antifungal agents (Carradori et al., 2013).
Advanced Material Synthesis
- Graphene Oxide Reduction : Hydrazine derivatives are employed in the chemical reduction of graphene oxide. Chua and Pumera (2016) investigated the reductive capabilities of hydrazine on graphene oxide, providing insights into material science applications (Chua & Pumera, 2016).
Propriétés
IUPAC Name |
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVROTJLGHZEMC-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine | |
CAS RN |
183871-34-3 |
Source


|
| Record name | [(1S,2S)-2-Benzyloxy-1-ethyl-propyl]hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJG53JF3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

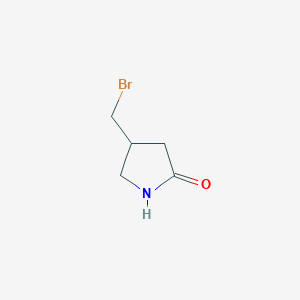
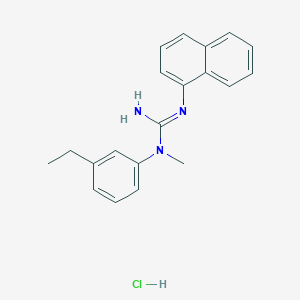
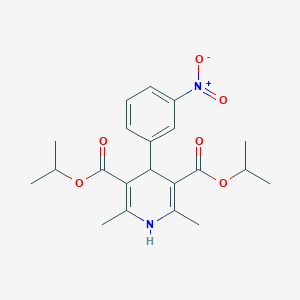
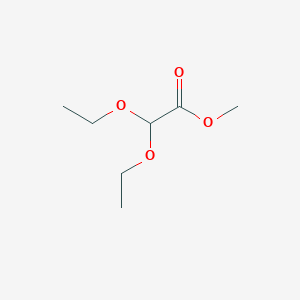
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
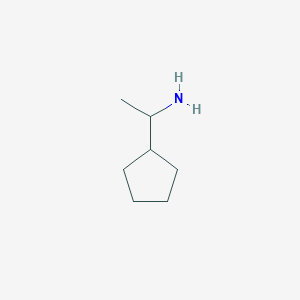
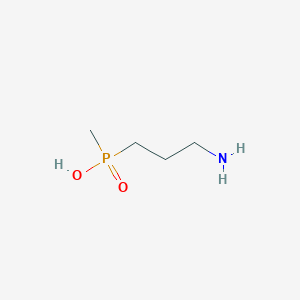
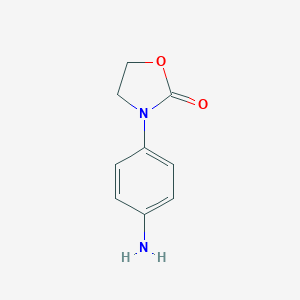
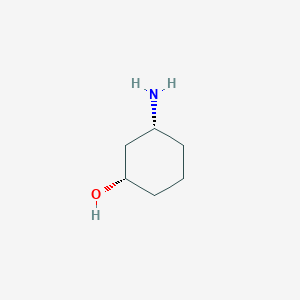

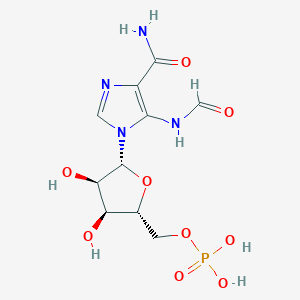
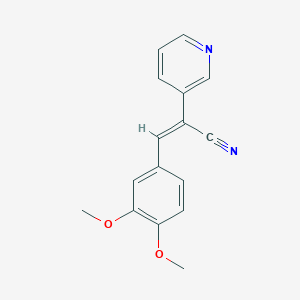
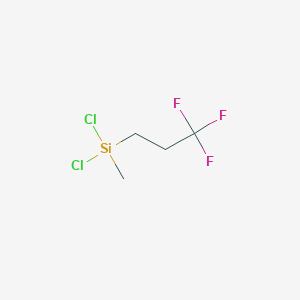
![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)